7,8-Dehydrocerberin

CAS No.:

Cat. No.: VC1852998

Molecular Formula: C32H46O9

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H46O9 |

|---|---|

| Molecular Weight | 574.7 g/mol |

| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |

| Standard InChI | InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1 |

| Standard InChI Key | MJWBKZJOFFGTCD-ZSCKLWMASA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

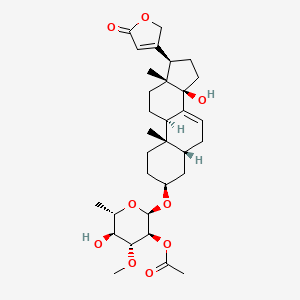

7,8-Dehydrocerberin has a molecular formula of C32H46O9 and a molecular weight of 574.7 g/mol. The compound contains a characteristic steroid nucleus with an unsaturated lactone ring at C-17, which is a defining feature of cardenolides. The "dehydro" prefix in its name refers to the presence of an additional double bond between carbon atoms 7 and 8 in the steroid nucleus, distinguishing it from other cerberin derivatives.

Nomenclature and Structural Identification

The IUPAC name for 7,8-Dehydrocerberin is [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate. This complex nomenclature reflects the intricate stereochemistry of the molecule, which is crucial for its biological activity.

Chemical Properties

The compound features multiple functional groups that contribute to its chemical properties and biological activities:

| Property | Value |

|---|---|

| Molecular Formula | C32H46O9 |

| Molecular Weight | 574.7 g/mol |

| Standard InChIKey | MJWBKZJOFFGTCD-ZSCKLWMASA-N |

| Physical State | Crystalline solid (presumed based on similar compounds) |

| Solubility | Limited water solubility, soluble in organic solvents |

| Structural Features | Steroid nucleus with unsaturated lactone ring, glycoside moiety |

| Functional Groups | Hydroxyl, acetate, ether, furanone |

The presence of multiple stereogenic centers in 7,8-Dehydrocerberin contributes to its complex three-dimensional structure, which is believed to be essential for its interaction with biological targets.

Natural Sources and Extraction

Plant Sources

7,8-Dehydrocerberin is primarily isolated from two tropical plant species:

-

Cerbera manghas (Sea mango)

-

Cerbera odollam (Suicide tree)

Both plants belong to the Apocynaceae family and are native to coastal regions of Southeast Asia, parts of India, and various Pacific islands. These plants have been documented in traditional medicine systems for various applications, despite their known toxicity. The compound is predominantly concentrated in the seeds and fruit kernels of these plants, though it can be found in other plant parts in varying concentrations.

Extraction and Isolation

The extraction of 7,8-Dehydrocerberin involves sophisticated phytochemical techniques:

-

Initial solvent extraction using methanol, ethanol, or other polar solvents

-

Liquid-liquid partitioning with solvents of varying polarity

-

Chromatographic separation techniques including:

-

Column chromatography

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

The purification process requires careful monitoring to ensure high purity of the final compound. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the isolated 7,8-Dehydrocerberin.

Biological Activities

Cytotoxic Activity

7,8-Dehydrocerberin has demonstrated significant cytotoxic effects against multiple cancer cell lines. Its potency varies across different cancer types, but it consistently shows strong activity in experimental models.

Cytotoxicity Against Cancer Cell Lines

The compound exhibits potent cytotoxic effects against several cancer cell lines, as summarized in the table below:

| Cancer Cell Line | Type | Activity |

|---|---|---|

| MCF7 & T47D | Breast cancer | Strong cytotoxic activity |

| NCI-H187 | Human small cell lung cancer | Strong cytotoxic activity |

| SKOV3 & CaOV3 | Ovarian cancer | Strong cytotoxic activity |

| Vero | Kidney of African green monkey | Activity reported |

| HepG2 | Human liver hepatocellular carcinoma | Activity reported |

| HL-60 | Promyelocytic leukemia | Activity reported |

| HeLa | Cervical carcinoma | Activity reported |

| Col2 | Human colon cancer | Activity reported |

| Ishikawa | Human endometrial cancer | Activity reported |

These findings place 7,8-Dehydrocerberin among other cardiac glycosides that have shown promise as potential anticancer agents, including 17α- and 17β-Neriifolin, Cerberin, Tanghinin, Neriifolin, and Tanghinigenin .

Mechanism of Action

The cytotoxic effect of 7,8-Dehydrocerberin appears to be mediated through specific cellular pathways:

-

Induction of apoptosis (programmed cell death)

-

Activation of caspase pathways

-

Potential disruption of Na+/K+-ATPase (a common mechanism for cardiac glycosides)

Research suggests that 7,8-Dehydrocerberin initiates apoptotic cascades in cancer cells, leading to their death. The precise molecular interactions and signaling pathways involved in this process are still under investigation, but the caspase activation pathway appears to be a key component of its mechanism.

Research Findings and Applications

Current Research Status

Research on 7,8-Dehydrocerberin remains in the preclinical stage, with most studies focusing on:

-

Isolation and structural characterization

-

In vitro cytotoxicity assays

-

Preliminary mechanistic studies

-

Structure-activity relationship analyses

The compound's strong cytotoxic activity has prompted investigations into its potential as an anticancer agent, though significant challenges remain in terms of selectivity, delivery, and safety profiles.

Toxicological Considerations

As a cardiac glycoside, 7,8-Dehydrocerberin exhibits significant toxicity that must be carefully considered in any potential therapeutic application:

-

The parent plants, especially Cerbera odollam, are known for their extreme toxicity

-

There are documented cases of fatal poisoning from ingestion of C. odollam seeds, with symptoms including vomiting and other severe effects

-

The narrow therapeutic window typical of cardiac glycosides presents challenges for clinical development

These toxicity concerns necessitate careful pharmacological evaluation and potential structural modifications to improve the safety profile while maintaining efficacy.

Comparative Activity

When compared with other cardiac glycosides from the same plant sources, 7,8-Dehydrocerberin demonstrates comparable cytotoxic potency. Studies have shown that several compounds from these plants, including Cerberin (a close structural relative), exhibit similar activities against cancer cell lines . This suggests a common mechanism of action among these structurally related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume